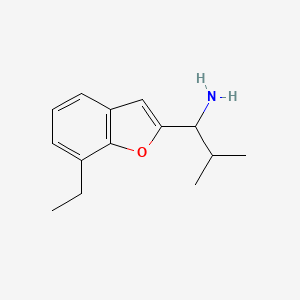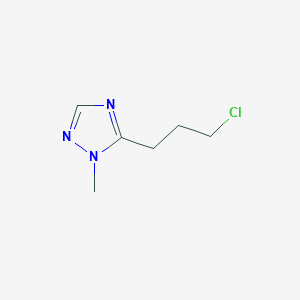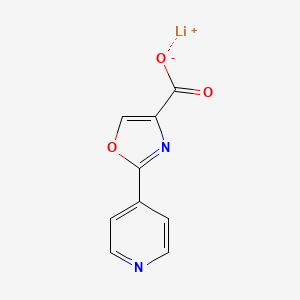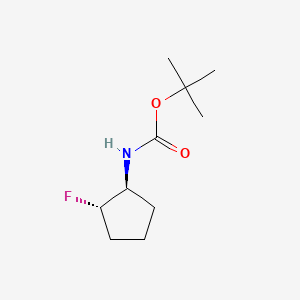![molecular formula C13H10ClN3O4S B13563914 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 805259-57-8](/img/structure/B13563914.png)
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate: is a complex organic compound that features a thiophene ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chloropyridine-3-carboxylic acid with 3-carbamoylthiophene-2-amine under specific conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or stability .
Mechanism of Action
The exact mechanism of action for [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate .
- Thiophene derivatives .
- Pyridine derivatives .
Uniqueness: The uniqueness of [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate lies in its combined structural features of both thiophene and pyridine rings, along with the presence of carbamoyl and oxoethyl functional groups. This combination provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
805259-57-8 |
|---|---|
Molecular Formula |
C13H10ClN3O4S |
Molecular Weight |
339.75 g/mol |
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClN3O4S/c14-10-7(2-1-4-16-10)13(20)21-6-9(18)17-12-8(11(15)19)3-5-22-12/h1-5H,6H2,(H2,15,19)(H,17,18) |
InChI Key |
GQVIJNBCHWFWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=C(C=CS2)C(=O)N |
solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)




![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)

![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)

![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)


